(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

Catalog No.
S690793
CAS No.
870778-86-2
M.F
C13H11BBrFO3
M. Wt
324.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic aci...

CAS Number

870778-86-2

Product Name

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

IUPAC Name

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid

Molecular Formula

C13H11BBrFO3

Molecular Weight

324.94 g/mol

InChI

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2

InChI Key

XTBIXNSHJQLMFR-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O

Synthesis and Characterization:

While the specific research applications of (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) are not widely documented, its synthesis and characterization have been reported in scientific literature. Researchers have described methods for its preparation using Suzuki-Miyaura coupling reactions, a common technique for forming carbon-carbon bonds between aryl and vinyl groups through the use of organoboron compounds like boronic acids. [, ] These studies detail the reaction conditions, product yields, and characterization data using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure of the synthesized compound. [, ]

Potential Applications:

Based on the presence of functional groups within the molecule, (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) could potentially hold promise for various applications in scientific research, though these remain largely unexplored. Here are some potential areas:

  • Medicinal Chemistry: The boronic acid moiety can participate in covalent bonding with specific biomolecules, potentially enabling the development of novel drugs or probes. The bromo and fluoro substituents can also influence the molecule's properties and interactions with biological targets. However, specific research into the bioactivity of this particular compound is scarce.
  • Material Science: Boronic acids can be used as building blocks in the design of new materials with desirable properties. The combination of bromo, fluoro, and benzyloxy groups in this molecule could potentially influence its self-assembly behavior, leading to the formation of functional materials with specific applications in areas like catalysis, sensing, or electronics. However, further research is needed to explore this possibility.
  • Organic Synthesis: As a versatile building block, (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) could be employed in various organic synthesis reactions. The bromo group can participate in substitution reactions, while the boronic acid functionality can be involved in cross-coupling reactions for the construction of complex molecules. However, specific examples of its utilization in organic synthesis are limited in the current scientific literature.

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBrFO3\text{C}_{13}\text{H}_{11}\text{BBrF}\text{O}_{3} and a molecular weight of approximately 324.94 g/mol . This compound is characterized by its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are critical for forming carbon-carbon bonds in the synthesis of various organic molecules . Its structure includes a bromine atom and a fluorobenzyl ether, contributing to its reactivity and functional versatility.

Currently, there is no scientific literature available describing a specific mechanism of action for (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) within biological systems.

As with most chemicals, it is advisable to handle (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Specific data on its toxicity, flammability, or reactivity is not available and should be sought from the supplier safety data sheet (SDS) [, ].

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to biaryl compounds .
  • Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, enhancing its utility in synthetic chemistry.

While specific biological activities of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid are not extensively documented, organoboron compounds are often investigated for their roles in medicinal chemistry. They may exhibit properties that could be beneficial in drug development, particularly due to their ability to form stable carbon-carbon bonds, which are essential for constructing complex organic molecules .

The synthesis of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid typically involves:

  • Reaction of 3-bromo-2-hydroxyphenylboronic acid with 2-fluorobenzyl bromide: This reaction is conducted in the presence of a base such as potassium carbonate.
  • Solvent and Temperature: The reaction is performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation .
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be used to optimize reaction efficiency and yield, followed by purification methods such as recrystallization and chromatography.

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in pharmaceuticals .
  • Medicinal Chemistry: The compound is employed in developing new drugs and therapeutic agents due to its reactivity and ability to form stable carbon-carbon bonds .
  • Material Science: It is utilized in synthesizing novel materials with unique properties, expanding its application beyond traditional organic synthesis.

Similar Compounds: Comparison with Other Compounds

Several similar compounds exhibit comparable structural features or applications. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-(trifluoromethyl)phenylboronic acidC13H8BBrF3Contains trifluoromethyl group; used in similar coupling reactions
4-Bromo-2-(fluorophenyl)boronic acidC12H10BBrFUsed in Suzuki-Miyaura coupling; slightly different reactivity
4-Fluoro-3-(trifluoromethyl)phenylboronic acidC12H8BClF4Contains trifluoromethyl group; unique electronic properties

These compounds share similarities in their boronic acid functionality and application in synthetic chemistry but differ in their substituents that can significantly influence their reactivity and application scope.

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound classified as an aryl boronic acid derivative. Its IUPAC name reflects its structural components: a phenyl ring substituted with a bromine atom at position 3, a 2-fluorobenzyl ether group at position 2, and a boronic acid (-B(OH)₂) moiety. The molecular formula is C₁₃H₁₁BBrFO₃ (molecular weight: 324.94 g/mol), and its CAS number is 870778-86-2. The compound’s structure is characterized by a planar boronic acid group with sp² hybridization, facilitating interactions in catalytic reactions.

Key structural features include:

ComponentPositionFunction
Boronic acidPhenyl ringC–C bond formation via Suzuki coupling
BrominePosition 3Electronic and steric modulation
2-Fluorobenzyl etherPosition 2Influence on lipophilicity and reactivity

Historical Development of Phenylboronic Acid Derivatives

Phenylboronic acid, the foundational compound, was first synthesized in the early 20th century via Grignard reagent (PhMgBr) reactions with trimethyl borate, followed by hydrolysis. Modern derivatives, including (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, emerged from advancements in cross-coupling methodologies. The introduction of halogenated and ether-substituted phenylboronic acids expanded applications in medicinal chemistry and materials science, particularly for synthesizing complex biaryl structures.

Significance in Organoboron Chemistry

The compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions form carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis, offering high regioselectivity and functional group tolerance. The bromine and 2-fluorobenzyl ether substituents enhance the molecule’s utility:

  • Bromine: Acts as a directing group in electrophilic substitution or a leaving group in further functionalization.
  • 2-Fluorobenzyl ether: Contributes to electronic effects (e.g., electron withdrawal via fluorine) and steric hindrance, influencing reaction pathways.

Overview of Current Research Landscape

Recent studies focus on leveraging this compound in drug discovery and materials science:

  • Medicinal Chemistry: Boronic acids are explored as proteasome inhibitors and kinase inhibitors. The fluorine atom improves metabolic stability and bioavailability.
  • Catalytic Applications: Derivatives are tested in asymmetric synthesis and C–H activation, exploiting the boronic acid’s Lewis acidity.
  • Structural Studies: Computational analyses (e.g., TPSA, LogP) inform design of analogs with optimized pharmacokinetic profiles.

Wikipedia

{3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid

Dates

Last modified: 08-15-2023

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